N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine
Beschreibung
N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core. Key structural attributes include:
- A 3-methyl substituent on the triazolo-pyrazine ring.
- An N-methyl group and a pyrazin-2-yl moiety linked via an azetidine-3-amine scaffold at position 6.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-18-19-14-13(17-5-6-22(10)14)20(2)11-8-21(9-11)12-7-15-3-4-16-12/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPVIIDRMYHQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N(C)C3CN(C3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N7 |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 2741926-08-7 |
Pharmacological Profile
The biological activity of this compound is primarily attributed to its structural components derived from the 1,2,4-triazole and pyrazine moieties. These structures are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study highlighted that derivatives of 1,2,4-triazoles demonstrated effective antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Antifungal Activity : Compounds similar in structure have shown promising antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus .
The mechanisms through which N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Disruption of Membrane Integrity : Some studies suggest that triazole derivatives can compromise the integrity of microbial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The structural components of N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine play a crucial role in its biological activity. The presence of the triazole and pyrazine rings is essential for:
- Enhanced Binding Affinity : The nitrogen atoms in these rings facilitate stronger interactions with target proteins or enzymes.
- Increased Lipophilicity : The azetidine ring enhances the compound's ability to penetrate biological membranes.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Triazole Derivatives : A set of triazole derivatives demonstrated significant activity against multidrug-resistant bacterial strains. Compounds were synthesized and tested for their antibacterial properties, showing that modifications at specific positions led to enhanced activity .
- Antifungal Screening : In vitro testing of triazole-containing compounds revealed potent antifungal activities against clinical isolates of C. albicans, with some derivatives exhibiting lower MIC values than standard antifungal agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Triazolo[4,3-a]pyrazine Derivatives
Substituent Variations at Position 3 and 8
3-(4-Nitrophenyl)-N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (36) :
N-Phenethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (33) :
Comparison with Target Compound :
Piperazinyl and Oxadiazole Modifications
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide :
4-Methoxy-2-methyl-N-{[8-(3-propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide :
Comparison with Target Compound :
- The target lacks the piperazinyl or oxadiazole moieties, which are often used to modulate pharmacokinetics. Its pyrazinyl-azetidine may offer a balance between lipophilicity and hydrogen-bonding capacity.
Triazolo[4,3-b]pyridazine Derivatives
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9) :
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) :
Comparison with Target Compound :
- The pyridazine core in these analogs introduces different electronic properties (reduced aromaticity vs. The target’s azetidine may confer greater steric flexibility than the rigid phenethyl groups here.
Pyrazolo-Fused Heterocycles
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
Pexacerfont (BMS-562086) :
Comparison with Target Compound :
- These analogs prioritize pyrazole or triazine cores, which may favor different target engagements (e.g., CRF receptor antagonism in Pexacerfont). The target’s triazolo-pyrazine core could offer unique selectivity profiles.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
